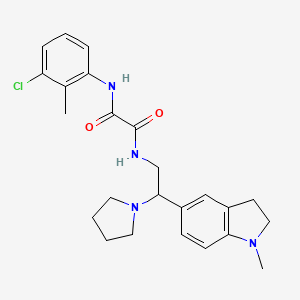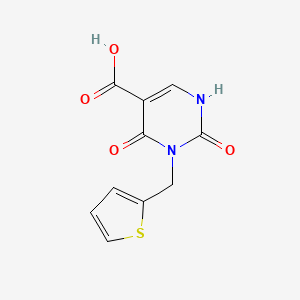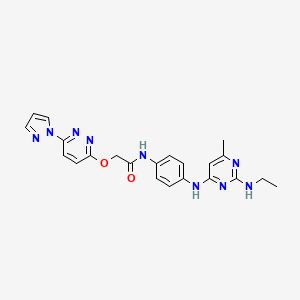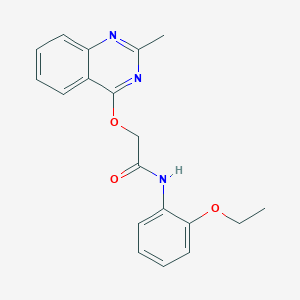
2-Benzoimidazol-1-yl-1-methoxy-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoimidazol-1-yl-1-methoxy-ethanol is a chemical compound with the CAS Number: 960050-01-5 and a molecular weight of 192.22 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H12N2O2 . The Inchi Code is 1S/C10H12N2O2/c1-14-10(13)6-12-7-11-8-4-2-3-5-9(8)12/h2-5,7,10,13H,6H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 192.22 . More detailed properties such as melting point, boiling point, and solubility were not found in the sources I searched.Scientific Research Applications
Conformational Analysis and Quantum Chemical Calculations
A study by Oturak et al. (2015) conducted conformational analysis and quantum chemical calculations on ±1-(1H-Benzoimidazol-2-YL) Ethanol. Using the DFT method, the researchers explored the geometric structure, infrared intensities, UV-VIS spectrum, HOMO-LUMO energies, and NMR chemical shifts. This comprehensive analysis aids in understanding the compound's electronic structure and vibrational properties, contributing to its potential application in material sciences and molecular engineering (Oturak, Kınaytürk, & Şahin, 2015).
Synthesis and Characterization of New Compounds
Uršič et al. (2010) detailed the synthesis of new compounds incorporating 2-Benzoimidazol-1-yl-1-methoxy-ethanol, leading to a novel triazafulvalene system. The research provides insights into the cycloaddition reactions and subsequent modifications, presenting a pathway to create derivatives with potential electronic and optical applications (Uršič, Svete, & Stanovnik, 2010).
Catalytic Applications
Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its effectiveness as a catalyst for the oxidation of primary alcohols and hydrocarbons. This study highlights the potential of this compound derivatives in catalysis, offering a sustainable approach to chemical transformations (Ghorbanloo & Alamooti, 2017).
Antimicrobial and Biological Activities
Research by El-Meguid (2014) synthesized new compounds based on the this compound framework, examining their antimicrobial activities. This work contributes to the development of new antimicrobial agents, underscoring the compound's potential in medical and pharmaceutical applications (El-Meguid, 2014).
Luminescent Properties and Coordination Chemistry
Yang et al. (2010) investigated the luminescent properties and structural characteristics of benzimidazole-based Yb3 clusters, transforming them into one-dimensional coordination polymers. This study showcases the application of this compound derivatives in the creation of novel luminescent materials, which could be utilized in sensors, lighting, and display technologies (Yang, Jones, Wiester, Oye, & Wong, 2010).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . They have been extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .
Cellular Effects
The cellular effects of 2-Benzoimidazol-1-yl-1-methoxy-ethanol are not well-documented. Some benzimidazole derivatives have been shown to have significant effects on cells. For example, certain benzimidazole compounds have been found to inhibit colony formation in BT-474 cells and have antiproliferative effects on the EAC cell line .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazole compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Benzimidazole compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-methoxyethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)6-12-7-11-8-4-2-3-5-9(8)12/h2-5,7,10,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEDIWZFQDZYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=NC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride](/img/structure/B2561428.png)
![5-(Naphthalen-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561429.png)

![N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide](/img/structure/B2561431.png)
![Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2561432.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2561442.png)
![9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561443.png)
![1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2561444.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2561445.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2561447.png)
![1-(Tert-butoxycarbonyl)-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-6'-carboxylic acid](/img/structure/B2561448.png)
